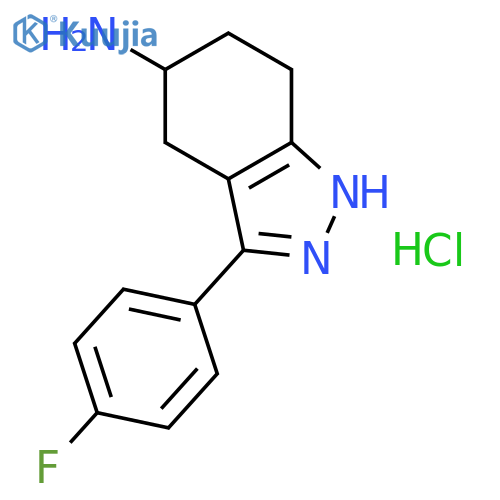Cas no 1188264-40-5 (3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride)

1188264-40-5 structure
商品名:3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
- 1188264-40-5
- 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1)
- DTXSID60724432
- 3-(4-FLUOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-5-AMINEHYDROCHLORIDE
-
- インチ: InChI=1S/C13H14FN3.ClH/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13;/h1-4,10H,5-7,15H2,(H,16,17);1H
- InChIKey: ONVIPPHIUXCLMB-UHFFFAOYSA-N
- ほほえんだ: C1CC2=C(CC1N)C(=NN2)C3=CC=C(C=C3)F.Cl
計算された属性
- せいみつぶんしりょう: 267.0938533g/mol
- どういたいしつりょう: 267.0938533g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 265
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM150607-1g |
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride |
1188264-40-5 | 95% | 1g |
$1188 | 2023-01-19 | |
| Chemenu | CM150607-1g |
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride |
1188264-40-5 | 95% | 1g |
$1122 | 2021-08-05 |
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
1188264-40-5 (3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride) 関連製品
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
